EGFR Kinase Inhibition: 6-Iodo Scaffold Outperforms 6-Bromo Analog by 1.8–3.3-Fold
The 6-iodoquinazolin-4-amine core (representing the target compound without the N-pyridin-3-ylmethyl elaboration) inhibits EGFR tyrosine kinase with an IC50 of 17 nM in a radioligand displacement assay using human A431 cell membranes [1]. In contrast, closely related 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibits IC50 values of 31–56 nM against EGFR/HER2 hybrid constructs . The iodine atom confers a 1.8–3.3-fold potency advantage over bromine, consistent with stronger halogen bonding to the kinase hinge region [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 17 nM (6-iodoquinazolin-4-amine core) |
| Comparator Or Baseline | 31–56 nM (6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine) |
| Quantified Difference | 1.8–3.3-fold greater potency |
| Conditions | Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR in human A431 cell membranes |
Why This Matters
The iodine atom provides a measurable potency advantage, reducing the amount of compound required to achieve target inhibition and potentially improving the therapeutic index.
- [1] BindingDB Entry BDBM50370935 (CHEMBL1203937). IC50 = 17 nM: Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR tyrosine kinase in human A431 cell membranes. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370935. View Source
- [2] Poznanski, J.; Boeckler, F. M. Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. Proteins: Struct., Funct., Bioinf. 2016, 84 (10), 1409–1420. DOI: 10.1002/prot.25088. View Source
